molecular formula C6H6O4 B14306725 3-Ethoxyfuran-2,5-dione CAS No. 117615-50-6

3-Ethoxyfuran-2,5-dione

Katalognummer: B14306725
CAS-Nummer: 117615-50-6
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: PFASSPYFJVNBQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxyfuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a five-membered ring containing an oxygen atom and two carbonyl groups at the 2 and 5 positions, with an ethoxy group attached at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethoxyfuran-2,5-dione can be synthesized through several methods. . This method typically uses an acid catalyst such as sulfuric acid or trifluoroacetic acid to promote the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, such as ethyl acetoacetate and maleic anhydride, are reacted under controlled temperatures and pressures to produce the desired compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxyfuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Ethoxyfuran-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-ethoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    Furan: A simpler analog with a five-membered ring containing one oxygen atom.

    2,5-Dimethylfuran: A derivative with methyl groups at the 2 and 5 positions.

    Maleic Anhydride: A related compound with a similar furan-2,5-dione structure but without the ethoxy group.

Uniqueness: 3-Ethoxyfuran-2,5-dione is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This functional group allows for additional synthetic modifications and applications in various fields .

Eigenschaften

CAS-Nummer

117615-50-6

Molekularformel

C6H6O4

Molekulargewicht

142.11 g/mol

IUPAC-Name

3-ethoxyfuran-2,5-dione

InChI

InChI=1S/C6H6O4/c1-2-9-4-3-5(7)10-6(4)8/h3H,2H2,1H3

InChI-Schlüssel

PFASSPYFJVNBQQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.